molecular formula C15H14ClN3O2S B8738700 5-Chloro-2-[(2-methylphenyl)methyl]-1H-benzimidazole-6-sulfonamide CAS No. 89725-27-9

5-Chloro-2-[(2-methylphenyl)methyl]-1H-benzimidazole-6-sulfonamide

Cat. No. B8738700
CAS RN: 89725-27-9
M. Wt: 335.8 g/mol
InChI Key: QGUSVRQLUVIZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-[(2-methylphenyl)methyl]-1H-benzimidazole-6-sulfonamide is a useful research compound. Its molecular formula is C15H14ClN3O2S and its molecular weight is 335.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-[(2-methylphenyl)methyl]-1H-benzimidazole-6-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-[(2-methylphenyl)methyl]-1H-benzimidazole-6-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

89725-27-9

Product Name

5-Chloro-2-[(2-methylphenyl)methyl]-1H-benzimidazole-6-sulfonamide

Molecular Formula

C15H14ClN3O2S

Molecular Weight

335.8 g/mol

IUPAC Name

6-chloro-2-[(2-methylphenyl)methyl]-3H-benzimidazole-5-sulfonamide

InChI

InChI=1S/C15H14ClN3O2S/c1-9-4-2-3-5-10(9)6-15-18-12-7-11(16)14(22(17,20)21)8-13(12)19-15/h2-5,7-8H,6H2,1H3,(H,18,19)(H2,17,20,21)

InChI Key

QGUSVRQLUVIZBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC2=NC3=CC(=C(C=C3N2)S(=O)(=O)N)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 50 ml of 6 N hydrochloric acid was added 11.8 g of 2-amino-4-chloro-5-sulfamylaniline and 10.4 g of 2-methylbenzyl cyanide. The reaction was refluxed for 22 hours and then concentrated in vacuo to a solid which was then added with stirring to 200 ml of 38% ammonium hydroxide. Filtration provided the free base as a semi-gum which was dissolved in 500 ml of methanol. The methanol solution was brought to a boil, charcoal added, and boiling continued for five minutes. Upon cooling, the suspension was filtered through Celite and the filtrate concentrated in vacuo to yield a solid, m.p. 226°-230°.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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